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Cat. No.: B10861315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for VT02956,

a novel inhibitor of the Hippo pathway kinase LATS, in the context of Estrogen Receptor-

positive (ER+) breast cancer. The document summarizes key quantitative findings, details

experimental methodologies, and visualizes the underlying molecular mechanisms and

experimental procedures.

Introduction
Estrogen Receptor-positive (ER+) breast cancer is the most common subtype of the disease,

and endocrine therapies targeting ER signaling are a cornerstone of treatment. However, a

significant number of patients develop resistance to these therapies, often through mutations in

the ESR1 gene, which encodes ERα. This necessitates the development of novel therapeutic

strategies. Preliminary studies have identified the Hippo signaling pathway as a critical

regulator of ESR1 expression, presenting a new avenue for therapeutic intervention. VT02956,

a potent LATS kinase inhibitor, has emerged from these investigations as a promising agent for

the treatment of ER+ breast cancer, including endocrine-resistant forms.

Mechanism of Action of VT02956
VT02956 functions by inhibiting the LATS kinase, a core component of the Hippo signaling

pathway. In ER+ breast cancer cells, LATS kinase normally phosphorylates and inactivates the
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transcriptional co-activators YAP and TAZ. Inhibition of LATS by VT02956 leads to the

activation and nuclear translocation of YAP/TAZ.

Once in the nucleus, YAP binds to the TEAD transcription factor, initiating a signaling cascade

that results in the transcriptional repression of ESR1 (the gene encoding ERα).[1][2][3][4] This

process is mediated by the YAP target gene, Vestigial-Like Protein 3 (VGLL3).[1][2][3][4]

VGLL3 competes with YAP/TAZ for binding to TEAD and subsequently recruits the

NCOR2/SMRT repressor complex to the super-enhancer region of the ESR1 gene.[1][2][3][4]

This recruitment leads to epigenetic modifications and the silencing of ERα expression, thereby

inhibiting the growth of ER+ breast cancer cells.[1][2][3][4]
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Caption: Mechanism of action of VT02956 in ER+ breast cancer.
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Quantitative Data from Preclinical Studies
The following tables summarize the quantitative data from key in vitro experiments investigating

the effects of VT02956 on ER+ breast cancer cell lines.

Table 1: In Vitro Efficacy of VT02956 in ER+ Breast
Cancer Cell Lines

Cell Line Genotype Treatment
Concentrati
on

Duration Effect

MCF-7
Wild-type

ERα
VT02956

0.5 µM or 2

µM
4 days

Inhibition of

cell

proliferation[5

]

MCF-7
ERα Y537S

knock-in
VT02956 2 µM 9 days

Inhibition of

colony

formation[5]

MCF-7
ERα D538G

knock-in
VT02956 2 µM 9 days

Inhibition of

colony

formation[5]

T47D
ERα Y537S

knock-in
VT02956 2 µM 14 days

Inhibition of

colony

formation[5]

Table 2: Synergistic Effects of VT02956 in Combination
Therapy

Cell Line
Combination
Treatment

Concentration
s

Duration Effect

MCF-7
VT02956 +

Palbociclib

VT02956 (2 µM),

Palbociclib (0.1

µM)

9 days

Synergistic anti-

cancer effect

observed in

colony-formation

assay[5]
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Experimental Protocols
Detailed methodologies for the key experiments cited in the preclinical studies of VT02956 are

outlined below.

Cell Culture and Reagents
Cell Lines: MCF-7, T47D, and ZR-75-1 ER+ breast cancer cell lines were utilized.[6] Mutant

cell lines with hormone therapy-resistant ESR1 mutations (Y537S and D538G) were

generated via knock-in technology.[5]

Culture Conditions: Cells were maintained in appropriate growth medium supplemented with

fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

Compounds: VT02956, 4-Hydroxytamoxifen (4OHT), Fulvestrant, and Palbociclib were

dissolved in DMSO to create stock solutions for in vitro assays.

Colony Formation Assay
This assay assesses the ability of single cells to undergo sufficient proliferation to form a

colony.

Cell Seeding: Cells were seeded at a low density in 6-well plates and allowed to adhere

overnight.

Treatment: The following day, the culture medium was replaced with fresh medium

containing DMSO (vehicle control), VT02956, and/or other compounds at the specified

concentrations.

Incubation: Cells were incubated for a period of 9 to 14 days, with the medium and treatment

being refreshed every 3-4 days.[5]

Staining and Quantification: At the end of the incubation period, the medium was removed,

and the cells were washed with PBS. Colonies were then fixed with methanol and stained

with crystal violet. The plates were photographed, and colonies were counted either

manually or using imaging software.
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3D Breast Tumor Organoid (BTO) Drug Response Assay
This assay provides a more physiologically relevant model to test drug efficacy.

Organoid Culture: Patient-derived tumor organoids were cultured in a 3D matrix.[2]

Treatment: Established organoids were treated with either DMSO or VT02956 at the desired

concentration.

Monitoring: Organoid growth and morphology were monitored over a period of 12 days using

bright-field microscopy.[5]

Analysis: The size and viability of the organoids were quantified at the end of the treatment

period to assess the inhibitory effect of VT02956.
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Caption: Workflow for the 3D Breast Tumor Organoid drug response assay.

Summary and Future Directions
The preliminary data on VT02956 strongly suggest that targeting the LATS kinase in the Hippo

pathway is a viable and potent strategy for treating ER+ breast cancer. The ability of VT02956
to inhibit the growth of both wild-type and endocrine-resistant ER+ breast cancer models

highlights its potential to address a significant unmet medical need. Furthermore, the observed

synergy with the CDK4/6 inhibitor Palbociclib opens up possibilities for effective combination

therapies.
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Further research is warranted to establish a more comprehensive preclinical profile for

VT02956, including in vivo efficacy studies in animal models, detailed pharmacokinetic and

pharmacodynamic analyses, and toxicology assessments. No clinical trial data for VT02956
has been identified at the time of this review. The progression of VT02956 or other LATS

inhibitors into clinical trials will be a critical next step in evaluating the therapeutic potential of

this novel approach for patients with ER+ breast cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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